molecular formula C8H11NO2 B113863 (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid CAS No. 26774-88-9

(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid

Cat. No. B113863
CAS RN: 26774-88-9
M. Wt: 153.18 g/mol
InChI Key: JBJJTCGQCRGNOL-SSDOTTSWSA-N
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Description

“®-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid” is an organic compound with the molecular formula C8H11NO2. It is used in the field of organic chemistry as a building block .


Synthesis Analysis

The synthesis of this compound involves several stages. The first stage involves the reaction of 3-deacetyloxy-7-aminocephalosporanic acid with betaine in dichloromethane at -40 to -25℃ for 0.5h. The second stage involves the reaction of ®‑2‑ (2,5‑dihydrophenyl)glycine with N,N-dimethyl acetamide and pivaloyl chloride in dichloromethane at -20 to -15℃ for 0.5h. The third stage involves the reaction with ethylenediamine in dichloromethane and acetic anhydride at -50 to -35℃ .


Molecular Structure Analysis

The molecular structure of “®-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid” consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

The compound “®-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid” can participate in various chemical reactions. For example, it can act as a surrogate in ionic transfer processes, such as transfer hydrosilylation/hydrogermylation .


Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate. It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. It has a Log Kp (skin permeation) of -8.59 cm/s. It has a Lipophilicity Log Po/w (iLOGP) of 1.15. It is highly soluble, with a solubility of 538.0 mg/ml or 3.51 mol/l .

Scientific Research Applications

Complex Synthesis and Chirality

(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid has been utilized in the synthesis of complex compounds. For instance, it is involved in the formation of chiral aminocarboxylato(η4-cycloocta-1,5-diene)rhodium(I) complexes. These complexes are characterized for their unique chiral properties and the formation of homochiral helix-enantiomers, highlighting the importance of this compound in stereochemical studies and the development of chiral compounds (Enamullah et al., 2006).

Metal Complex Formation and Antioxidant Activity

The compound has been used to synthesize Schiff base ligands, which are then reacted with metal ions to create various compounds. These compounds, particularly the zinc complex, have shown significant antioxidant properties and xanthine oxidase inhibitory activities, indicating potential uses in biochemical applications (Ikram et al., 2015).

Molecular Recognition

It also finds application in molecular recognition, where derivatives of this compound have been used as chiral solvating agents. This usage is crucial for distinguishing isomers of various acids through techniques like NMR or fluorescence spectroscopy, which is vital in analytical chemistry and pharmacological research (Khanvilkar & Bedekar, 2018).

Chemical Transformation and Synthesis

The compound's derivatives are also significant in chemical transformations, such as the recyclization of certain furanones. This demonstrates its role in synthetic organic chemistry, particularly in the formation of novel organic structures (Shipilovskikh & Rubtsov, 2020).

Structural Studies and Crystallography

In crystallography, the compound has been used to understand molecular structures and interactions. Studies involving its crystal structures have provided insights into the geometrical and molecular arrangement, which is crucial in the field of material science and molecular biology (Li, Liang, & Tai, 2009).

Carbasugar Synthesis

Furthermore, it is involved in the synthesis of branched carbasugars, an important area in medicinal chemistry due to their potential as pharmaceuticals (Altun, Doğan, & Balcı, 2014).

Safety And Hazards

The compound has a signal word of “Warning”. The precautionary statements include P261-P305+P351+P338. The hazard statements include H302-H315-H319-H335 .

properties

IUPAC Name

(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-2,5,7H,3-4,9H2,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJJTCGQCRGNOL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCC(=C1)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254854
Record name (αR)-α-Amino-1,4-cyclohexadiene-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid

CAS RN

26774-88-9
Record name (αR)-α-Amino-1,4-cyclohexadiene-1-acetic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dihydrophenylglycine, D-
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Record name (αR)-α-Amino-1,4-cyclohexadiene-1-acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-α-aminocyclohexa-1,4-diene-1-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,5-DIHYDROPHENYLGLYCINE, D-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid
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(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid
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(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid
Reactant of Route 4
(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid
Reactant of Route 5
(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid
Reactant of Route 6
(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid

Citations

For This Compound
1
Citations
S Shroot - 2021 - hull-repository.worktribe.com
This project develops new organometallic frameworks, to target the asymmetric transfer hydrogenation and hydrosilylation of ketones, aiming for enhanced activity and substrate scope …
Number of citations: 3 hull-repository.worktribe.com

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